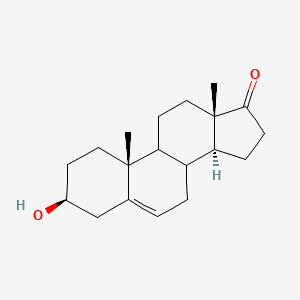

7-Keto-DHEA

Descripción

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Record name | dehydroepiandrosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020379 | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0635 mg/mL | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-43-0 | |

| Record name | Dehydroepiandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prasterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-141 °C, 140 - 141 °C | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of DHEA to 7-Keto-DHEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA) from dehydroepiandrosterone (DHEA). It provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring, non-hormonal metabolite of DHEA.[1][2] Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, making it a subject of significant interest for various therapeutic applications. The synthesis of this compound from DHEA is a two-step enzymatic process primarily involving cytochrome P450 7B1 (CYP7B1) and an 11β-hydroxysteroid dehydrogenase (11β-HSD) isozyme.[2]

The Synthesis Pathway

The conversion of DHEA to this compound proceeds through two sequential enzymatic reactions:

-

7α-Hydroxylation of DHEA: The initial and irreversible step is the hydroxylation of DHEA at the 7α-position to form 7α-hydroxy-DHEA. This reaction is catalyzed by the enzyme CYP7B1, a member of the cytochrome P450 superfamily.[3][4]

-

Oxidation of 7α-hydroxy-DHEA: The second step involves the oxidation of the 7α-hydroxyl group of 7α-hydroxy-DHEA to a ketone, yielding this compound. This reaction is catalyzed by an 11β-hydroxysteroid dehydrogenase. There is evidence supporting the involvement of both 11β-HSD type 1 (11β-HSD1) and type 2 (11β-HSD2) in this conversion, with the specific isozyme likely being tissue-dependent.[5][6][7]

Below is a diagram illustrating the core synthesis pathway:

Quantitative Data

The efficiency of the enzymatic conversions in the this compound synthesis pathway is characterized by key kinetic parameters. The following tables summarize the available quantitative data for the enzymes involved.

Table 1: Kinetic Parameters for CYP7B1-mediated 7α-hydroxylation of DHEA

| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Recombinant rat cyp7b1 | DHEA | 13.6 | Not Reported | [8] |

| Rat prostate | DHEA | 14 ± 1 | 46 ± 2 | [8] |

Table 2: Kinetic and Inhibition Constants for 11β-HSD Isozymes

| Enzyme | Substrate/Inhibitor | Parameter | Value (μM) | Reference |

| Human 11β-HSD1 | Cortisol (oxidation) | Ki (7α-hydroxy-DHEA) | 1.85 ± 0.495 | [9] |

| Human 11β-HSD1 | Cortisol (oxidation) | Ki (7β-hydroxy-DHEA) | 0.255 ± 0.005 | [9] |

| Human 11β-HSD1 | Cortisone (reduction) | Ki (7-oxo-DHEA) | 1.13 ± 0.15 | [9] |

| Human 11β-HSD1 | 7-oxo-Epiandrosterone | Vmax/KM (reduction to 7α-OH-EpiA) | 23.6 | [10] |

| Human 11β-HSD1 | 7-oxo-Epiandrosterone | Vmax/KM (reduction to 7β-OH-EpiA) | 5.8 | [10] |

Experimental Protocols

This section provides a synthesized protocol for the in-vitro synthesis of this compound from DHEA using purified recombinant enzymes.

Expression and Purification of Recombinant Enzymes

A general workflow for obtaining purified enzymes is outlined below. Specific expression systems (e.g., E. coli, yeast, insect cells) and purification strategies (e.g., affinity, ion exchange, size exclusion chromatography) should be optimized for each enzyme.[1][11][12]

Protocol for Purification of His-tagged 11β-HSD1 from Pichia pastoris [1]

-

Expression: Culture Pichia pastoris expressing His-tagged 11β-HSD1 in a fermentor.

-

Harvest and Lysis: Harvest cells and prepare microsomes.

-

Solubilization: Solubilize microsomal proteins.

-

Affinity Chromatography: Apply the solubilized protein to a nickel-charged affinity column.

-

Wash: Wash the column to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged 11β-HSD1 using an imidazole (B134444) gradient.

-

Verification: Confirm the purity and identity of the enzyme using SDS-PAGE and Western blotting.

Enzymatic Synthesis of this compound

This two-step synthesis should be performed sequentially.

Step 1: 7α-hydroxylation of DHEA

-

Reaction Mixture: In a suitable reaction vessel, combine purified CYP7B1, DHEA (substrate), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Cofactor: Add NADPH as a cofactor, which is essential for CYP450 activity.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction time should be optimized based on enzyme activity and desired conversion rate.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.[13]

-

Quenching: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).

Step 2: Oxidation of 7α-hydroxy-DHEA

-

Enzyme and Cofactor Addition: To the reaction mixture containing 7α-hydroxy-DHEA, add the purified 11β-HSD1 or 11β-HSD2 enzyme and the appropriate cofactor (NADP+ for 11β-HSD1 dehydrogenase activity or NAD+ for 11β-HSD2).[14]

-

Incubation: Continue the incubation at 37°C.

-

Monitoring and Quenching: Monitor the formation of this compound and quench the reaction as described in Step 1.

Purification and Quantification of this compound

Purification:

-

Extraction: Extract the final reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Chromatography: Purify the this compound from the crude extract using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Quantification:

The concentration of DHEA, 7α-hydroxy-DHEA, and this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

General HPLC Method: [16]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., 240 nm for this compound).

-

Quantification: Use a standard curve of known concentrations of this compound to quantify the product.

Conclusion

The synthesis of this compound from DHEA is a well-defined two-step enzymatic process. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to produce and study this important DHEA metabolite. The provided diagrams offer a clear visual representation of the synthesis pathway and experimental workflows, facilitating a deeper understanding of the core concepts. Further research can focus on optimizing reaction conditions, exploring the tissue-specific roles of 11β-HSD isozymes, and developing novel therapeutic applications for this compound.

References

- 1. Purification of full-length recombinant human and rat type 1 11beta-hydroxysteroid dehydrogenases with retained oxidoreductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen-mediated regulation of CYP7B1: a possible role for controlling DHEA levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DHEA Induces 11β-HSD2 by Acting on CCAAT/Enhancer-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHEA induces 11 -HSD2 by acting on CCAAT/enhancer-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7alpha- and 7beta-hydroxy-epiandrosterone as substrates and inhibitors for the human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional expression, characterization, and purification of the catalytic domain of human 11-beta -hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Dehydroepiandrosterone and Its CYP7B1 Metabolite 7α-Hydroxydehydroepiandrosterone Regulates 11β-Hydroxysteroid Dehydrogenase 1 Directions in Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to the Enzymatic Conversion of Dehydroepiandrosterone (DHEA) to 7-Oxoprasterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of dehydroepiandrosterone (DHEA) to its metabolite, 7-oxoprasterone (also known as 7-keto-DHEA). This biotransformation is of significant interest due to the distinct biological activities of 7-oxoprasterone, which differ from its precursor DHEA, notably its non-hormonal properties and potential applications in managing metabolic and immunological conditions. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes to support further research and development in this area.

The Enzymatic Pathway: A Two-Step Conversion

The conversion of DHEA to 7-oxoprasterone is a two-step enzymatic process primarily occurring in tissues such as the liver, brain, and skin.[1][2] The pathway involves an initial hydroxylation followed by an oxidation reaction.

Step 1: 7α-Hydroxylation of DHEA

The first and irreversible step is the hydroxylation of DHEA at the 7α-position to form 7α-hydroxy-DHEA.[3] This reaction is catalyzed by Cytochrome P450 7B1 (CYP7B1) , a member of the cytochrome P450 family of enzymes.[1][4] This enzyme is prominently expressed in the hippocampus of the brain, as well as in the prostate and liver. The reaction is NADPH-dependent.

Step 2: Oxidation of 7α-Hydroxy-DHEA

The second step involves the oxidation of the 7α-hydroxyl group of 7α-hydroxy-DHEA to a keto group, yielding 7-oxoprasterone. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs) . There is evidence supporting the involvement of both type 1 and type 2 isoforms in this conversion.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is known to catalyze the inter-conversion of 7α- and 7β-hydroxy-DHEA through a 7-oxo-intermediary. It can act as both a reductase and a dehydrogenase.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Some studies suggest that 11β-HSD2, which primarily functions as an oxidase and prefers NAD+ as a cofactor, is the more likely enzyme responsible for the oxidation of 7α-hydroxy-DHEA to 7-oxoprasterone under physiological conditions.

The following diagram illustrates the enzymatic conversion pathway:

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes involved in the conversion of DHEA to 7-oxoprasterone.

Table 1: Kinetic Parameters of Cytochrome P450 7B1 (CYP7B1)

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Reference |

| DHEA | Recombinant murine Cyp7b | 13.6 | Not Reported | |

| DHEA | Rat prostate | 14 ± 1 | 46 ± 2 | |

| DHEA | Human brain microsomes | 5.4 | Not Reported | |

| Pregnenolone | Recombinant murine Cyp7b | 4.0 | Not Reported |

Table 2: Kinetic and Inhibition Parameters of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

| Substrate/Inhibitor | Reaction | Enzyme Source | Km (µM) | Ki (µM) | IC50 (µM) | Reference |

| 7α-Hydroxy-DHEA | Oxidation | Recombinant human 11β-HSD1 | 70 | - | - | |

| 7β-Hydroxy-DHEA | Oxidation | Recombinant human 11β-HSD1 | 9.5 | - | - | |

| 7-Oxo-DHEA | Reduction | Recombinant human 11β-HSD1 | 1.1 | - | - | |

| 7α-Hydroxy-DHEA | Inhibition of Cortisol Oxidation | Human dermal S9 fraction | - | 1.85 ± 0.495 (competitive) | - | |

| 7β-Hydroxy-DHEA | Inhibition of Cortisol Oxidation | Human dermal S9 fraction | - | 0.255 ± 0.005 (competitive) | - | |

| 7-Oxo-DHEA | Inhibition of Cortisone (B1669442) Reduction | Human dermal S9 fraction | - | 1.13 ± 0.15 (mixed) | - | |

| DHEA | Inhibition of 11β-HSD1 Reductase | Intact adult rat Leydig cells | - | - | 1.04 | |

| DHEA | Inhibition of 11β-HSD1 Reductase | Rat adipocyte microsomes | - | Non-competitive | - | |

| 7α-Hydroxy-DHEA | Inhibition of 11β-HSD1 Oxidase | Intact adult rat Leydig cells | - | - | 1.18 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of DHEA to 7-oxoprasterone.

Expression and Preparation of Recombinant Enzymes

Objective: To produce purified CYP7B1 and 11β-HSD1 for in vitro assays.

Methodology:

-

Gene Cloning: The coding sequences for human CYP7B1 and 11β-HSD1 are cloned into a suitable expression vector, such as a pCMV vector for mammalian cells or a pYeDP60 vector for yeast expression.

-

Cell Culture and Transfection:

-

Mammalian Cells (e.g., HEK-293): Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). Transfection is performed using standard methods like lipid-based transfection reagents.

-

Yeast (e.g., Saccharomyces cerevisiae): Yeast strains are transformed with the expression vector and cultured in appropriate selection media.

-

-

Enzyme Expression:

-

For mammalian cells, protein expression is typically analyzed 24-48 hours post-transfection.

-

For yeast, expression is induced according to the specific vector and promoter system.

-

-

Preparation of Microsomal Fractions:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and store at -80°C.

-

In Vitro Enzymatic Conversion Assay

Objective: To measure the conversion of DHEA to 7α-hydroxy-DHEA and subsequently to 7-oxoprasterone.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

-

Add the microsomal fraction containing the expressed enzyme(s) or purified enzyme.

-

Add the substrate, DHEA or 7α-hydroxy-DHEA (typically in a small volume of a solvent like ethanol (B145695) or DMSO). Radiolabeled substrates (e.g., [14C]DHEA or [3H]DHEA) can be used for easier detection.

-

Add the required cofactor: NADPH for CYP7B1 and NADP+ or NAD+ for 11β-HSD. An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) can be included for sustained CYP7B1 activity.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.

-

Product Extraction: Extract the steroids from the aqueous phase using an organic solvent.

-

Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Analyze the products using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Analytical Methods

-

HPLC: A normal-phase or reverse-phase HPLC system can be used for the separation and quantification of DHEA and its metabolites. Detection is often performed using a UV detector at a wavelength around 202 nm for DHEA.

-

LC-MS/MS: This is a highly sensitive and specific method for identifying and quantifying the products of the enzymatic reaction. It is particularly useful for complex biological samples.

The following diagram provides a workflow for a typical in vitro enzymatic conversion experiment:

Signaling and Regulatory Context

The enzymatic conversion of DHEA to 7-oxoprasterone does not occur in isolation but is part of a broader network of steroid metabolism and signaling.

-

Anti-Glucocorticoid Effects: 7α-hydroxy-DHEA can competitively inhibit the 11β-HSD1-mediated conversion of cortisone to active cortisol. This suggests a potential mechanism by which DHEA and its metabolites can modulate glucocorticoid signaling in tissues where both pathways are active.

-

Regulation of Enzyme Expression: The expression of the enzymes involved in this pathway can be influenced by various factors. For instance, the expression of CYP7B1 can be affected by social stress. The transcription of the human CYP7B1 gene is regulated by the Sp1 transcription factor.

The following diagram illustrates the relationship between the DHEA to 7-oxoprasterone conversion pathway and glucocorticoid metabolism:

References

- 1. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biochemical Characterization of 3β-hydroxyandrost-5-ene-7,17-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-hydroxyandrost-5-ene-7,17-dione, more commonly known as 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA), is a naturally occurring metabolite of dehydroepiandrosterone (DHEA)[1][2][3]. Unlike its parent compound, this compound is not converted into androgenic or estrogenic hormones, a characteristic that has made it a subject of significant interest for various therapeutic applications, particularly in the context of metabolic regulation and weight management[1][2][3]. This technical guide provides a comprehensive overview of the biochemical characterization of 3β-hydroxyandrost-5-ene-7,17-dione, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated metabolic and signaling pathways.

Physicochemical Properties

3β-hydroxyandrost-5-ene-7,17-dione is a C19 steroid with the following chemical properties:

| Property | Value |

| Chemical Formula | C₁₉H₂₆O₃ |

| Molar Mass | 302.41 g/mol |

| IUPAC Name | 3β-hydroxyandrost-5-ene-7,17-dione |

| Synonyms | This compound, 7-oxo-DHEA |

| CAS Number | 566-19-8 |

Biochemical Data

The biological effects of 3β-hydroxyandrost-5-ene-7,17-dione are primarily attributed to its influence on enzymatic activity and gene expression related to metabolism and thermogenesis.

Enzyme Inhibition

3β-hydroxyandrost-5-ene-7,17-dione has been shown to be a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.

| Enzyme | Substrate | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

| 11β-HSD1 | Cortisone | 7-oxo-DHEA | 1.13 ± 0.15 µM | Mixed |

Thermogenic Enzyme Induction

| Enzyme | Effect | Fold Increase | EC50 |

| Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) | Increased activity | Data not available | Data not available |

| Cytosolic Malic Enzyme | Increased activity | Data not available | Data not available |

| Fatty Acyl CoA Oxidase | Increased activity | Data not available | Data not available |

Receptor Binding Affinity

3β-hydroxyandrost-5-ene-7,17-dione is notable for its lack of significant binding to steroid hormone receptors, which distinguishes it from its precursor, DHEA. While it is widely reported that it does not bind to androgen and estrogen receptors, specific high-quality binding affinity data (Kd values) from competitive binding assays are not consistently reported in the literature. Some reports suggest a potential interaction with GABA receptors, though this requires further quantitative investigation.

| Receptor | Ligand | Binding Affinity (Kd) |

| Androgen Receptor | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |

| Estrogen Receptor α | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |

| Estrogen Receptor β | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |

| GABA Receptor | 3β-hydroxyandrost-5-ene-7,17-dione | Qualitative reports exist; quantitative data not available |

Metabolic Pathway and Mechanism of Action

The metabolic conversion of DHEA to this compound and its subsequent effects on thermogenesis represent its primary mechanism of action.

Caption: Metabolic conversion of DHEA to this compound.

The thermogenic effects of this compound are mediated through the induction of key metabolic enzymes and a potential reduction in the levels of the stress hormone cortisol.

References

The Dawn of a Non-Hormonal Thermogen: An In-depth Technical Guide to the Early Studies on 7-Keto-DHEA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research on 7-Keto-DHEA (7-oxo-dehydroepiandrosterone), a non-hormonal metabolite of dehydroepiandrosterone (DHEA). The initial discovery and subsequent investigations, primarily pioneered by Professor Henry A. Lardy and his team at the Institute for Enzyme Research at the University of Wisconsin, revealed its potential as a thermogenic agent. Unlike its parent compound, DHEA, this compound does not convert to androgenic or estrogenic hormones, a key characteristic that has driven its research and development. This document details the early experimental protocols, summarizes key quantitative findings in both animal and human studies, and visually represents the proposed mechanisms of action through signaling pathway diagrams.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to sex hormones.[1] Early research in the late 20th century explored its various physiological effects. However, its hormonal activities presented limitations for therapeutic applications. This led to the investigation of its metabolites, with the aim of separating specific biological activities from hormonal effects. Among these metabolites, this compound emerged as a promising candidate due to its potent thermogenic properties without conversion to testosterone (B1683101) or estrogen.[2][3]

Professor Henry A. Lardy's research group was at the forefront of this exploration, conducting over a decade of research that resulted in numerous patents for the use of this compound in immune system modulation, Alzheimer's disease treatment, and weight loss.[4] Their work established the foundational understanding of this compound's mechanism of action, primarily centered on the induction of thermogenic enzymes.

Early Preclinical Research: Animal Studies

The initial investigations into the biological activity of this compound were conducted in rodent models. These studies were crucial in establishing its thermogenic effects and differentiating them from those of DHEA.

Foundational Study on Thermogenic Enzyme Induction

A pivotal early study by Lardy et al. (1995) demonstrated that 7-oxygenated derivatives of DHEA, including this compound, were potent inducers of thermogenic enzymes in rats.[5]

-

Animal Model: Male Sprague-Dawley rats.

-

Diet and Administration: The test compounds were dissolved in ether, mixed with pulverized Purina chow, and the solvent was allowed to evaporate. The rats were fed this diet for 7 days.

-

Tissue Preparation: After 7 days, the rats were sacrificed, and their livers were excised. The livers were then homogenized, and mitochondrial and cytosolic fractions were prepared for enzyme assays.

-

Enzyme Assays:

-

Mitochondrial sn-glycerol-3-phosphate dehydrogenase: The activity of this enzyme was measured to assess a key component of the glycerol (B35011) phosphate (B84403) shuttle, which is involved in thermogenesis.

-

Cytosolic Malic Enzyme: The activity of this enzyme was determined as another indicator of thermogenic potential.

-

Quantitative Data from Animal Studies

The research demonstrated that this compound was a more potent inducer of these thermogenic enzymes than DHEA itself.

| Compound | Dose (% of diet) | Mitochondrial sn-glycerol-3-phosphate dehydrogenase Activity (nmol/min per mg protein) | Cytosolic Malic Enzyme Activity (nmol/min per mg protein) |

| Control | 0 | Baseline values not explicitly stated in the abstract | Baseline values not explicitly stated in the abstract |

| DHEA | 0.4% | Significant increase over control | Significant increase over control |

| 7-oxo-DHEA | 0.4% | Significantly greater increase than DHEA | Significantly greater increase than DHEA |

Note: Specific quantitative values from the full text of the original publication would be required for a complete data table.

Early Clinical Research: Human Trials

Following the promising results from animal studies, the focus shifted to evaluating the safety and efficacy of this compound in humans, particularly for weight management.

Randomized, Double-Blind, Placebo-Controlled Studies

Several early clinical trials investigated the effects of this compound supplementation on body weight and metabolic rate in overweight adults.

This study was one of the initial placebo-controlled trials to assess the efficacy of this compound for weight loss.

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy, overweight adults.

-

Intervention: Participants received either this compound (100 mg, twice daily) or a placebo for 8 weeks. Both groups followed a calorie-restricted diet and an exercise program.

-

Outcome Measures: Body weight and body fat percentage were assessed.

This trial investigated a formulation containing this compound for its effects on weight loss and metabolic rate.

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy, overweight adults.

-

Intervention: Participants received a supplement containing this compound (100 mg, twice daily) or a placebo for 8 weeks, in conjunction with a calorie-restricted diet and exercise.

-

Outcome Measures: Body weight, body mass index (BMI), and basal metabolic rate (BMR) were measured. Body composition was assessed using bioelectric impedance, and BMR was determined by indirect calorimetry.

Quantitative Data from Human Studies

These early human trials provided evidence for the potential of this compound in supporting weight loss.

| Study | Intervention | Duration | Key Findings |

| Kalman et al. (2000) | 200 mg/day this compound | 8 weeks | Significant reduction in body weight and body fat percentage compared to placebo. |

| Zenk et al. (2002) | 200 mg/day 7-Keto Naturalean™ | 8 weeks | Significant weight loss of 2.15 kg in the treatment group vs. 0.72 kg in the placebo group (P = 0.038). Significant decrease in BMI in the treatment group (P = 0.036). |

Proposed Mechanisms of Action

The primary mechanism of action proposed for this compound is the enhancement of thermogenesis. This is thought to occur through two main pathways.

Induction of Thermogenic Enzymes

This compound has been shown to increase the activity of several key enzymes involved in energy expenditure.

-

Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): This enzyme is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for oxidation.

-

Cytosolic Malic Enzyme: This enzyme is involved in the production of NADPH, which is important for various metabolic processes, including fatty acid synthesis and detoxification. Its induction by this compound is linked to increased metabolic rate.

-

Fatty Acyl CoA Oxidase: This is the first and rate-limiting enzyme in the peroxisomal beta-oxidation pathway of fatty acids. Its stimulation suggests that this compound promotes the burning of fat for energy.

Anti-Glucocorticoid Effect

Another proposed mechanism involves the competitive inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol. By inhibiting this enzyme, this compound may reduce local cortisol levels, which are associated with insulin (B600854) resistance and obesity.

Visualizations

Signaling Pathways

Caption: Proposed pathway of this compound inducing thermogenic enzymes.

Caption: Inhibition of 11β-HSD1 by this compound.

Experimental Workflow

Caption: Workflow for early preclinical animal studies.

Conclusion

The early research on this compound, led by the pioneering work of Henry Lardy, laid the critical groundwork for understanding its potential as a non-hormonal thermogenic agent. The initial animal studies clearly demonstrated its ability to induce key thermogenic enzymes more potently than its parent compound, DHEA. Subsequent human clinical trials provided evidence for its efficacy in promoting weight loss in overweight individuals when combined with diet and exercise, without significant adverse effects. The proposed mechanisms of action, including the induction of thermogenic enzymes and a potential anti-glucocorticoid effect, provide a solid foundation for its ongoing research and application in the fields of nutrition and drug development. This technical guide serves as a detailed resource for professionals seeking to understand the foundational science behind this intriguing molecule.

References

- 1. Enzyme Activity Measurement of Glycerol-3-Phosphate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Rapid purification and radioimmunoassay of cytosolic malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Malic Enzyme (ME2) In Pancreatic Islets of the Human, Rat and Mouse and Clonal Insulinoma Cells: Simple Enzyme Assay For Mitochondrial Malic Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Mechanisms of 7-Keto-DHEA-Induced Thermogenesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Ketodehydroepiandrosterone (7-Keto-DHEA), a naturally occurring, non-hormonal metabolite of dehydroepiandrosterone (DHEA), has garnered significant scientific interest for its thermogenic properties.[1][2] Unlike its parent compound, this compound is not converted into androgens or estrogens, making it a compelling candidate for metabolic research and therapeutic development.[2] This technical guide provides an in-depth analysis of the core in vitro mechanisms underlying this compound's ability to stimulate thermogenesis. The primary pathways discussed include the direct upregulation of key thermogenic enzymes, the induction of mitochondrial uncoupling, and the modulation of critical metabolic signaling cascades involving Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and AMP-Activated Protein Kinase (AMPK). This document synthesizes current knowledge, presents conceptual data in structured tables, details relevant experimental protocols, and provides visual diagrams of the key molecular pathways to facilitate a comprehensive understanding for research and development professionals.

Core Thermogenic Mechanisms

The thermogenic effect of this compound at the cellular level is not attributed to a single action but rather a coordinated series of events that enhance metabolic rate and dissipate energy as heat. In vitro studies, including those on its parent compound DHEA, have elucidated two primary mechanisms: the induction of critical thermogenic enzymes and the promotion of mitochondrial uncoupling.

Upregulation of Key Thermogenic Enzymes

This compound enhances thermogenesis by increasing the expression and activity of several key enzymes involved in substrate oxidation and inefficient energy pathways.[1] This action is notably similar to that of thyroid hormones.[1][3]

-

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) and Malic Enzyme: this compound increases the levels of cytosolic malic enzyme and mGPDH.[1][3] These enzymes are crucial components of the glycerophosphate shuttle, a metabolic pathway that transports electrons from cytosolic NADH directly to the mitochondrial electron transport chain. This shuttle is metabolically inefficient as it bypasses Complex I, resulting in a lower ATP yield per electron and a greater dissipation of energy as heat.[1][3]

-

Fatty Acyl-CoA Oxidase: A key proposed mechanism is the stimulation of fatty acyl-CoA oxidase, the rate-limiting enzyme in the peroxisomal β-oxidation of fatty acids.[1][3][4] By accelerating the breakdown of fatty acids, this compound promotes fat utilization as an energy source, contributing to the overall thermogenic effect.[3][4]

| Enzyme/Pathway | Observed Effect of this compound | Metabolic Consequence | Reference |

| mGPDH & Malic Enzyme | Increased expression/activity | Activation of the inefficient glycerophosphate shuttle | [1][3] |

| Fatty Acyl-CoA Oxidase | Increased activity | Enhanced peroxisomal β-oxidation of fatty acids | [1][3][4] |

| Glycerophosphate Shuttle | Upregulation | Bypasses Complex I, leading to heat production over ATP synthesis | [1][3] |

Mitochondrial Uncoupling

A central feature of this compound's thermogenic activity is its ability to disrupt the tight coupling between the mitochondrial electron transport chain and oxidative phosphorylation.[1][3]

-

Proton Leak: The compound promotes a "proton leak," where protons re-enter the mitochondrial matrix without passing through ATP synthase.[1] This dissipates the proton motive force, uncoupling substrate oxidation from ATP production. The energy that would have been stored in ATP is instead released as heat.[1][3]

-

Uncoupling Proteins (UCPs): It is proposed that this compound may directly increase the levels of uncoupling proteins (such as UCP1).[1][3][5] These proteins form channels in the inner mitochondrial membrane that facilitate the proton leak, thereby converting the free energy from mitochondrial oxidation directly into heat.[3][5]

| Mitochondrial Parameter | Observed/Proposed Effect of this compound | Thermogenic Consequence | Reference |

| Oxidative Phosphorylation Coupling | Disrupted/Decreased | Energy from electron transport is dissipated as heat instead of being stored in ATP | [1][3] |

| Proton Motive Force | Decreased | Drives the conversion of free energy to heat | [1][3] |

| Uncoupling Proteins (UCPs) | Potentially increased expression | Facilitates proton leak across the inner mitochondrial membrane | [1][3][5] |

Modulation of Key Signaling Pathways

The effects of this compound on enzyme expression and mitochondrial function are regulated by upstream signaling pathways that act as master switches for cellular metabolism. Research on DHEA and related compounds points to the involvement of the PPARα and AMPK pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARs are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[6][7][8] PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver.[8]

Studies on DHEA-S (the sulfated form of DHEA) have shown that it induces a peroxisome proliferative response, including the upregulation of β-oxidation enzymes, in a PPARα-dependent manner.[9] Given that this compound strongly promotes fatty acyl-CoA oxidase, it is highly plausible that it, or one of its metabolites, acts as a ligand or modulator of the PPARα pathway to transcriptionally upregulate a suite of thermogenic genes.

Caption: Proposed PPARα signaling pathway for this compound.

AMP-Activated Protein Kinase (AMPK)

AMPK is a critical cellular energy sensor, activated during states of low energy (high AMP:ATP ratio) to stimulate catabolic processes and inhibit anabolic pathways.[10][11]

In vitro studies using C2C12 myotubes have demonstrated that the parent compound DHEA activates AMPK by increasing its phosphorylation.[12] DHEA treatment in primary chicken hepatocytes also promotes AMPK phosphorylation.[13] AMPK activation, in turn, can lead to:

-

Increased Fatty Acid Oxidation: By phosphorylating and inactivating enzymes like Acetyl-CoA Carboxylase (ACC), AMPK promotes the transport of fatty acids into the mitochondria for oxidation.

-

Upregulation of PGC-1α: DHEA has been shown to induce the expression of PGC-1α, a master regulator of mitochondrial biogenesis and function.[12] PGC-1α can co-activate nuclear receptors like PPARα and drive the expression of thermogenic genes, including UCPs.

Caption: Hypothesized AMPK activation cascade by this compound.

Experimental Protocols & Workflows

To investigate the in vitro mechanisms of this compound, a series of standardized cell-based assays are required. The following protocols provide a framework for such an investigation.

General Experimental Workflow

The logical flow of an in vitro study involves cell model selection, treatment, and subsequent molecular and functional analysis.

Caption: A generalized workflow for in vitro analysis of this compound.

Protocol: Gene Expression Analysis by qRT-PCR

Objective: To quantify the mRNA levels of target genes (e.g., UCP1, CPT1, ACox1, PGC1α) following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., differentiated 3T3-L1 adipocytes or HepG2 hepatocytes) in 6-well plates. Treat with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

RNA Isolation: Wash cells with PBS and lyse directly in the well using a TRIzol-based reagent. Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes and a housekeeping gene (e.g., Actb, GAPDH), and a SYBR Green master mix.

-

Data Analysis: Run the qPCR on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol: Assessing Mitochondrial Respiration

Objective: To measure changes in mitochondrial function, including basal respiration, ATP-linked respiration, and proton leak, using a metabolic flux analyzer (e.g., Agilent Seahorse XF).

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

-

Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours) prior to the assay.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

-

Mito Stress Test: Load the sensor cartridge with sequential inhibitors: Oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in real-time as each inhibitor is injected.

-

Data Analysis: Calculate key parameters:

-

Basal Respiration: (Initial OCR) - (Non-mitochondrial OCR).

-

ATP Production: (Basal OCR) - (Oligomycin-insensitive OCR).

-

Proton Leak: (Oligomycin-insensitive OCR) - (Non-mitochondrial OCR). An increase in this value indicates mitochondrial uncoupling.

-

Maximal Respiration: (FCCP-stimulated OCR) - (Non-mitochondrial OCR).

-

Summary and Future Directions

The in vitro thermogenic effects of this compound are underpinned by a multi-pronged mechanism that enhances cellular metabolism and promotes energy expenditure as heat. The core actions involve the upregulation of key enzymes in fatty acid oxidation and inefficient shuttle pathways, coupled with the induction of mitochondrial uncoupling. These functional outcomes are likely governed by the modulation of master metabolic regulators, including PPARα and AMPK.

While much of the signaling pathway evidence is extrapolated from its parent compound, DHEA, the functional data strongly supports a similar, if not more potent, role for this compound. Future in vitro research should focus on:

-

Direct Target Identification: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify the direct binding partners of this compound.

-

Cell-Type Specificity: Comparing the thermogenic response in various cell types, including primary human brown and white adipocytes, hepatocytes, and skeletal muscle cells.

-

Metabolite Activity: Investigating whether the thermogenic effects are mediated by this compound itself or one of its downstream metabolites.

A deeper understanding of these molecular details will be critical for drug development professionals aiming to harness the therapeutic potential of this compound for metabolic disorders.

References

- 1. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7-Keto DHEA | Rupa Health [rupahealth.com]

- 6. Peroxisome Proliferator-Activated Receptors in Female Reproduction and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Roles of AMP-Activated Protein Kinase (AMPK) in Mammalian Reproduction [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Dehydroepiandrosterone activates AMP kinase and regulates GLUT4 and PGC-1α expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehydroepiandrosterone alleviates oleic acid-induced lipid metabolism disorders through activation of AMPK-mTOR signal pathway in primary chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Keto-DHEA and Mitochondrial Uncoupling Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (DHEA), has garnered significant interest for its thermogenic and weight management properties. Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, making it a potentially safer therapeutic candidate.[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on mitochondrial function, with a specific focus on its relationship with mitochondrial uncoupling proteins (UCPs). While direct evidence of this compound upregulating UCP expression is still emerging, a compelling body of research points towards its role in enhancing thermogenesis through the induction of key mitochondrial enzymes and a potential indirect influence on UCPs. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular pathways.

Introduction to this compound and Mitochondrial Uncoupling

This compound is a naturally occurring metabolite of DHEA, produced through the enzymatic action of cytochrome P450 7B1 (CYP7B1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] Its primary recognized biological activity is the induction of thermogenesis, the process of heat production, which contributes to an increased metabolic rate.[3]

Mitochondrial uncoupling is a process wherein the proton gradient generated by the electron transport chain is dissipated without the production of ATP. This energy is instead released as heat. Uncoupling proteins (UCPs), located in the inner mitochondrial membrane, are key mediators of this process. The most well-characterized of these, UCP1, is highly expressed in brown adipose tissue (BAT) and is a primary driver of non-shivering thermogenesis. Other UCPs, such as UCP2 and UCP3, are found in various tissues, including skeletal muscle, and are also implicated in energy expenditure and metabolic regulation.

Effects of this compound on Thermogenic Enzymes and Mitochondrial Respiration

While a direct causal link to UCP upregulation is not yet definitively established in the literature, this compound has been shown to significantly increase the activity of several key thermogenic enzymes. This induction is considered a primary mechanism for its metabolic effects.

Quantitative Data on Enzyme Induction

Preclinical studies in rats have demonstrated the potent effects of this compound (referred to as 7-oxo-DHEA in some literature) on liver enzymes involved in fatty acid oxidation and substrate shuttling.

| Enzyme | Tissue | Animal Model | Treatment | Fold Increase in Activity (approx.) | Reference |

| Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH) | Liver | Rat | 7-oxo-DHEA | > DHEA | |

| Cytosolic Malic Enzyme | Liver | Rat | 7-oxo-DHEA | > DHEA | |

| Fatty Acyl-CoA Oxidase | Liver | Rat | 7-oxo-DHEA | Enhanced |

Note: Specific fold-increase values are not consistently reported across studies; however, the inductive effect is consistently observed and noted to be greater than that of DHEA.

Mitochondrial Proton Leak

A key study by Bobyleva et al. (1997) provided evidence that 7-oxo-DHEA induces an increased proton leak across the inner mitochondrial membrane in rat liver mitochondria. This effect is similar to that observed with thyroid hormones, which are known inducers of thermogenesis. The study demonstrated that in the presence of respiratory inhibitors, liver mitochondria from rats treated with 7-oxo-DHEA exhibited a more rapid decline in membrane potential compared to controls, indicative of an increased proton leak or "slip." This finding strongly suggests an uncoupling effect, although the direct involvement of UCPs was not measured at the protein level in this study.

Proposed Signaling Pathways

The precise signaling pathways through which this compound exerts its effects on mitochondrial function are still under investigation. Two primary hypotheses have emerged from the existing literature.

Glucocorticoid Receptor Antagonism

One proposed mechanism involves the antagonism of glucocorticoid receptors. Glucocorticoids are known to suppress the expression of UCP1. Some evidence suggests that DHEA and its metabolites may act as antagonists to the glucocorticoid receptor. By competitively inhibiting the binding of cortisol to its receptor, this compound could potentially alleviate the transcriptional repression of the UCP1 gene, leading to increased expression and enhanced thermogenesis. This pathway, while plausible, requires further direct experimental validation.

Induction of Thermogenic Enzymes Pathway

A more established pathway involves the direct or indirect induction of key enzymes involved in fatty acid metabolism and substrate shuttling. This leads to an increased flux of substrates into the mitochondria for oxidation, contributing to a higher metabolic rate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on mitochondrial function.

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

-

Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.

-

Centrifuge (refrigerated).

Procedure:

-

Humanely euthanize the rat and quickly excise the liver. Place it in ice-cold Isolation Buffer I.

-

Mince the liver tissue and wash it with Isolation Buffer I to remove excess blood.

-

Homogenize the tissue in 5-10 volumes of ice-cold Isolation Buffer I with a loose-fitting pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer I.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream assays.

Mitochondrial Respiration Assay

This assay measures oxygen consumption to assess mitochondrial function.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph).

-

Respiration Buffer: (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).

-

Substrates and inhibitors (e.g., glutamate, malate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A).

Procedure:

-

Calibrate the oxygen electrodes in the respirometer with the Respiration Buffer.

-

Add the isolated mitochondria to the chamber.

-

Sequentially add substrates and inhibitors to measure different respiratory states (e.g., State 2, State 3, State 4, uncoupled respiration).

-

Record the oxygen consumption rate and analyze the data to determine parameters such as the respiratory control ratio (RCR) and P/O ratio.

Western Blot for Mitochondrial Proteins

This protocol is for the detection of specific mitochondrial proteins, such as UCPs.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific to the target protein, e.g., anti-UCP1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Lyse the isolated mitochondria or tissue homogenate in Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in Blocking Buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Enzyme Activity Assays

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay: This colorimetric assay measures the oxidation of NADH to NAD+ in the presence of dihydroxyacetone phosphate (B84403) and GPDH. The decrease in absorbance at 340 nm is proportional to the GPDH activity.

Malic Enzyme Activity Assay: This assay measures the NADP+-dependent oxidative decarboxylation of L-malate to pyruvate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Fatty Acyl-CoA Oxidase Activity Assay: This assay can be performed by measuring the production of H2O2, which can be coupled to a colorimetric or fluorometric reaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on mitochondrial function in an animal model.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a thermogenic agent that enhances mitochondrial activity. Its ability to induce key enzymes involved in fatty acid oxidation and substrate shuttling, coupled with its demonstrated effect on increasing mitochondrial proton leak, provides a solid foundation for its metabolic benefits.

While the direct upregulation of uncoupling proteins by this compound remains an area for further investigation, the indirect pathway involving glucocorticoid receptor antagonism presents a compelling hypothesis that warrants dedicated research. Future studies should focus on directly measuring the expression of UCP1, UCP2, and UCP3 at both the mRNA and protein levels in relevant tissues (e.g., brown and white adipose tissue, skeletal muscle) following this compound administration. Elucidating the precise molecular mechanisms, including the potential role of nuclear receptors and transcription factors, will be crucial for the further development of this compound as a therapeutic agent for metabolic disorders.

References

Endogenous Production of 7-Keto-DHEA in the Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the zona reticularis of the adrenal cortex. While DHEA itself exhibits weak androgenic activity, its diverse physiological effects are mediated through its various metabolites. Among these, 7-keto-dehydroepiandrosterone (B159665) (7-Keto-DHEA) has garnered significant interest due to its thermogenic, neuroprotective, and immune-modulating properties, without conversion to downstream sex hormones. This technical guide provides an in-depth exploration of the endogenous production of this compound within the adrenal glands, detailing the biosynthetic pathway, key enzymatic players, and regulatory mechanisms. This document synthesizes current scientific understanding to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

The adrenal cortex is a critical endocrine organ responsible for the synthesis of corticosteroids and androgens. The innermost zone, the zona reticularis, is the primary site of dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) production. While a significant portion of DHEA is converted to androgens and estrogens in peripheral tissues, a parallel metabolic pathway leads to the formation of 7-oxygenated DHEA metabolites, including this compound. Unlike DHEA, this compound does not serve as a precursor to testosterone (B1683101) or estrogen, making it an attractive molecule for therapeutic applications where the avoidance of hormonal side effects is crucial.[1][2] This guide will elucidate the biochemical journey from DHEA to this compound within the adrenal glands.

Biosynthesis of this compound in the Adrenal Glands

The conversion of DHEA to this compound is a two-step enzymatic process primarily occurring in the endoplasmic reticulum of adrenocortical cells.

Step 1: 7α-Hydroxylation of DHEA

The initial and rate-limiting step in the formation of this compound is the hydroxylation of DHEA at the 7α position to form 7α-hydroxy-DHEA (7α-OH-DHEA). This reaction is catalyzed by the cytochrome P450 enzyme, CYP7B1 .

-

Enzyme: Cytochrome P450 7B1 (Oxysterol 7α-hydroxylase)

-

Substrate: Dehydroepiandrosterone (DHEA)

-

Product: 7α-hydroxy-DHEA

-

Cofactor: NADPH

Step 2: Oxidation of 7α-OH-DHEA to this compound

The subsequent step involves the oxidation of the 7α-hydroxyl group of 7α-OH-DHEA to a keto group, yielding this compound. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . While some studies suggest a potential role for 11β-HSD type 2, the primary enzyme implicated in this conversion within tissues expressing both is 11β-HSD1.[3][4]

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)

-

Substrate: 7α-hydroxy-DHEA

-

Product: this compound

-

Cofactor: NADP+

Quantitative Data

Direct quantitative data for this compound, DHEA, and 7α-OH-DHEA concentrations within human adrenal gland tissue is not extensively available in peer-reviewed literature. However, steroid profiling of adrenal venous outflow and adrenal tumor tissues provides valuable insights into the relative abundance of these and other adrenal steroids. The following table summarizes representative data from adrenal venous sampling and cortisol-producing adenomas. It is important to note that these values can vary significantly based on the physiological state of the individual and the specific analytical methods employed.

| Steroid | Sample Type | Mean Concentration (ng/mL) | Reference |

| Dehydroepiandrosterone (DHEA) | Adrenal Venous Plasma | 33.3 (median AV/pV ratio) | [5] |

| Cortisol | Adrenal Venous Plasma | 11.6 (median AV/pV ratio) | |

| Aldosterone | Adrenal Venous Plasma | Varies significantly | |

| 11-deoxycortisol | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue | |

| Corticosterone | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue | |

| Progesterone | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue |

Note: The provided values for DHEA and Cortisol are presented as median adrenal vein to peripheral vein (AV/pV) ratios, indicating the magnitude of secretion from the adrenal gland. Absolute concentrations in adrenal tissue are expected to be significantly higher than in peripheral circulation.

Regulatory Mechanisms of this compound Production

The synthesis of this compound is intrinsically linked to the regulation of DHEA production and the expression and activity of the key enzymes, CYP7B1 and 11β-HSD1.

Regulation of DHEA Synthesis

The production of DHEA in the zona reticularis is primarily stimulated by the pituitary hormone, adrenocorticotropic hormone (ACTH) . ACTH binds to its receptor (MC2R) on adrenocortical cells, activating the cyclic AMP (cAMP) signaling pathway and protein kinase A (PKA). This cascade leads to the increased expression and activity of enzymes involved in steroidogenesis, including those responsible for cholesterol uptake and conversion to pregnenolone, the precursor for all adrenal steroids. PKA signaling has also been shown to drive the differentiation of the zona reticularis, the specialized site of DHEA synthesis.

Regulation of CYP7B1

The transcriptional regulation of CYP7B1 is complex and tissue-specific. In fetal tissues, CYP7B1 mRNA levels are markedly higher than in corresponding adult tissues, suggesting a crucial role during development. Estrogen receptors have been shown to upregulate CYP7B1 expression, creating a potential feedback loop where DHEA-derived estrogens can influence the diversion of DHEA towards the 7-hydroxylation pathway.

Regulation of 11β-HSD1

The expression and activity of 11β-HSD1 are influenced by a variety of factors, including glucocorticoids, cytokines, and metabolic status. Within the adrenal gland, the regulation is less well-defined. However, the enzyme's activity is critically dependent on the intracellular ratio of NADPH to NADP+, which is maintained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.

Experimental Protocols

The following sections outline generalized protocols for the key experiments cited in the study of endogenous this compound production. It is critical to note that these are foundational methods and require optimization for specific laboratory conditions and tissue types.

Quantification of Adrenal Steroids by LC-MS/MS

This protocol is based on established methods for steroid profiling in adrenal venous and tumor tissue.

Objective: To quantify the levels of DHEA, 7α-OH-DHEA, this compound, and other relevant steroids in adrenal tissue homogenates.

Materials:

-

Adrenal tissue samples, flash-frozen in liquid nitrogen and stored at -80°C.

-

Homogenization buffer (e.g., PBS with protease inhibitors).

-

Internal standards (deuterated analogs of the steroids of interest).

-

Organic solvents (e.g., acetonitrile, methanol (B129727), ethyl acetate).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system with a C18 reverse-phase column.

Procedure:

-

Tissue Homogenization: A known weight of frozen adrenal tissue is homogenized in ice-cold homogenization buffer.

-

Protein Precipitation and Extraction: An aliquot of the homogenate is mixed with a solution containing internal standards and a protein precipitating agent (e.g., cold acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the steroids is collected.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge. The cartridge is washed to remove interfering substances, and the steroids are then eluted with an appropriate organic solvent.

-

Derivatization (Optional): For enhanced sensitivity of certain steroids, a derivatization step may be included.

-

LC-MS/MS Analysis: The dried and reconstituted eluate is injected into the LC-MS/MS system. Steroids are separated on the C18 column using a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ion transitions for each steroid and its internal standard.

-

Data Analysis: A calibration curve is generated using known concentrations of steroid standards. The concentrations of the steroids in the adrenal tissue samples are calculated based on the peak area ratios of the analyte to its internal standard and interpolation from the calibration curve.

CYP7B1 Enzyme Activity Assay

This protocol is adapted from methods used to assess CYP7B1 activity in other tissues.

Objective: To determine the kinetic parameters of CYP7B1-mediated 7α-hydroxylation of DHEA in adrenal gland microsomes.

Materials:

-

Adrenal gland microsomes (prepared by differential centrifugation of adrenal tissue homogenates).

-

DHEA (substrate).

-

NADPH (cofactor).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Stopping solution (e.g., organic solvent like ethyl acetate).

-

LC-MS/MS or HPLC system for product quantification.

Procedure:

-

Reaction Setup: Adrenal microsomes are pre-incubated in the reaction buffer at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of DHEA and NADPH.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: The reaction is stopped by the addition of a stopping solution.

-

Product Extraction: The product, 7α-OH-DHEA, is extracted from the reaction mixture using an organic solvent.

-

Quantification: The amount of 7α-OH-DHEA formed is quantified by LC-MS/MS or HPLC with UV detection.

-

Kinetic Analysis: The experiment is repeated with varying concentrations of DHEA to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.

11β-HSD1 Enzyme Activity Assay

This protocol is based on established methods for measuring 11β-HSD1 activity.

Objective: To measure the conversion of 7α-OH-DHEA to this compound by 11β-HSD1 in adrenal gland microsomes.

Materials:

-

Adrenal gland microsomes.

-

7α-OH-DHEA (substrate).

-

NADP+ (cofactor for oxidative activity).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Stopping solution (e.g., organic solvent).

-

LC-MS/MS or HPLC system for product quantification.

Procedure:

-